molecular formula C15H16N4OS B2956484 N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415624-43-8

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2956484
CAS No.: 2415624-43-8
M. Wt: 300.38
InChI Key: ODNRLLOCRBOXSU-UHFFFAOYSA-N
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Description

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a complex organic compound that features a unique combination of a thiazole ring and a tetrahydroquinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the formation of the tetrahydroquinazoline core. The final step involves the coupling of these two moieties under specific reaction conditions, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be implemented to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyclopropyl-1,3-thiazol-2-yl)acetamide
  • N-(4-Cyclopropyl-1,3-thiazol-2-yl)-2-(isopropylsulfanyl)acetamide
  • N-(4-Cyclopropyl-1,3-thiazol-2-yl)-4-morpholin-4-ylpyridine-2-carboxamide

Uniqueness

N-(4-Cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its combination of a thiazole ring and a tetrahydroquinazoline structure. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the tetrahydroquinazoline core can enhance the compound’s stability and bioactivity, making it a promising candidate for various applications.

Properties

IUPAC Name

N-(4-cyclopropyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c20-14(19-15-18-12(7-21-15)9-5-6-9)13-10-3-1-2-4-11(10)16-8-17-13/h7-9H,1-6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNRLLOCRBOXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=NC(=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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